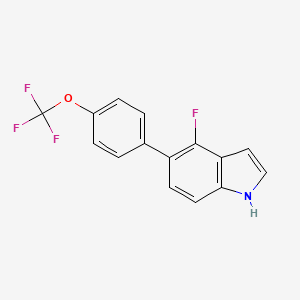
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant in various fields due to their presence in many natural products and pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole typically involves electrophilic fluorination and Suzuki–Miyaura coupling reactions. For instance, the electrophilic fluorination of indoles can be achieved using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor . The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, employing palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for such fluorinated indoles often involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic fluorination reagents like Selectfluor or trifluoromethyl hypofluorite are used.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Fluorinated indoles with various functional groups.
Applications De Recherche Scientifique
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Medicine: Explored for its pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-indolinone derivatives: These compounds also contain fluorine atoms and exhibit similar biological activities.
Fluorinated pyrrolopyrimidines: Known for their antiviral properties.
Uniqueness
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can significantly enhance its biological activity and stability compared to other fluorinated indoles .
Propriétés
Formule moléculaire |
C15H9F4NO |
|---|---|
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
4-fluoro-5-[4-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-14-11(5-6-13-12(14)7-8-20-13)9-1-3-10(4-2-9)21-15(17,18)19/h1-8,20H |
Clé InChI |
HHNUOCIMQCAKFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
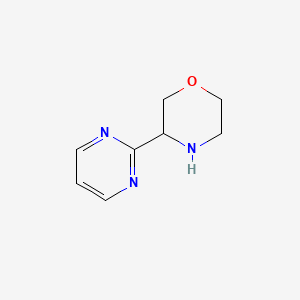
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
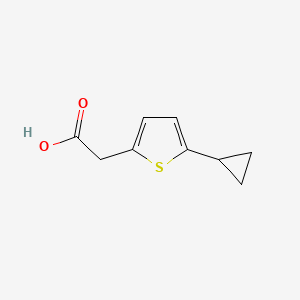
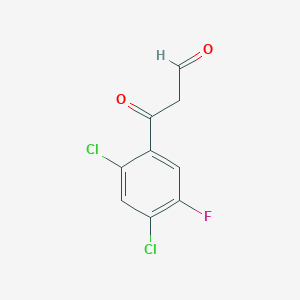
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
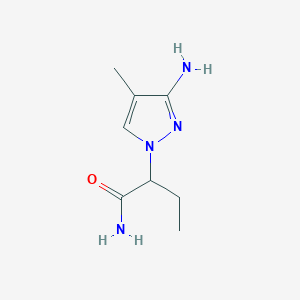
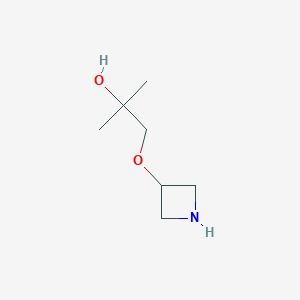
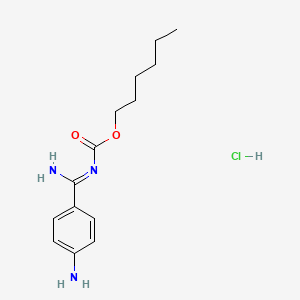
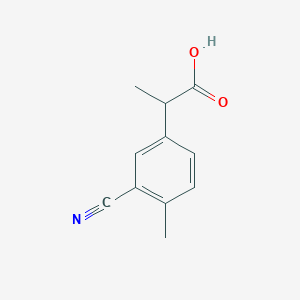
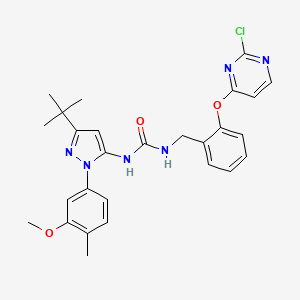
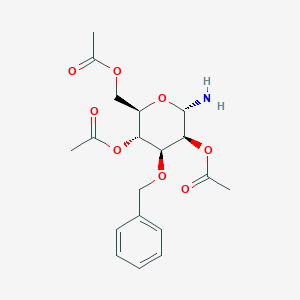
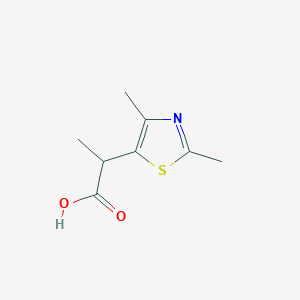
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
